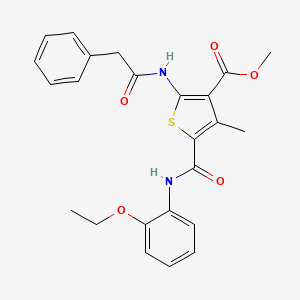
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenoxy ring, attached to a dimethylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2-fluoro-4-nitrophenol with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage between the phenol and the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)-2,2-dimethylpropanoic acid.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Studied for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and nitro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-nitrophenoxyacetic acid
- 2-Fluoro-4-nitrobenzoic acid
- 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is unique due to its combination of a fluoro and nitro group on a phenoxy ring with a dimethylpropanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12FNO5 |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
3-(2-fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12FNO5/c1-11(2,10(14)15)6-18-9-4-3-7(13(16)17)5-8(9)12/h3-5H,6H2,1-2H3,(H,14,15) |
Clé InChI |
SVTYKVIYAYXFNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)

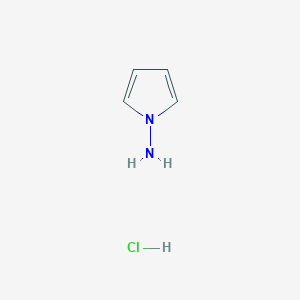

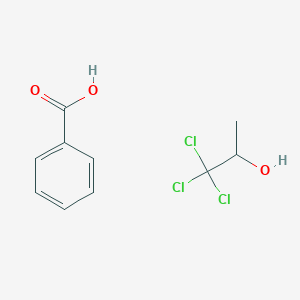

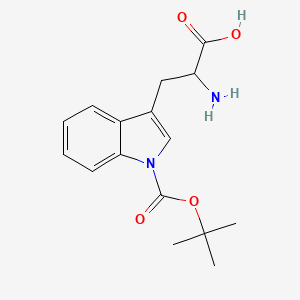
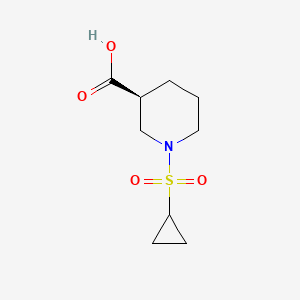
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)


